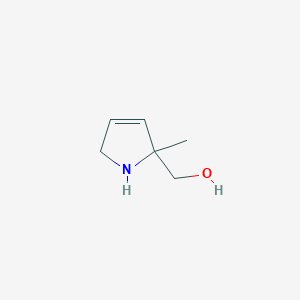
(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a methyl group and a hydroxymethyl group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,4-diketones with ammonia or primary amines, followed by reduction of the resulting pyrrole derivative to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes to ensure high yield and purity. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes.
化学反应分析
Types of Reactions
(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 2-methyl-2,5-dihydro-1H-pyrrol-2-ylmethane.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学研究应用
(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrrole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Another pyrrole derivative with a different substitution pattern.
2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
(5-methyl-1,2-dihydropyrrol-5-yl)methanol |
InChI |
InChI=1S/C6H11NO/c1-6(5-8)3-2-4-7-6/h2-3,7-8H,4-5H2,1H3 |
InChI 键 |
MGUUUFPTXOMFOF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CCN1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


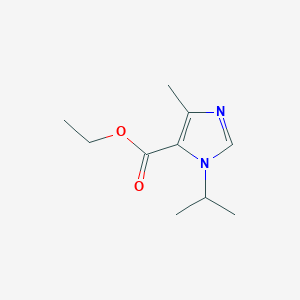
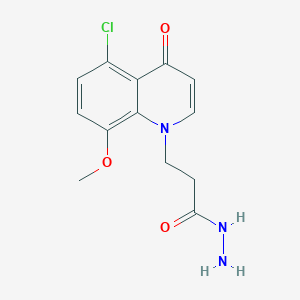

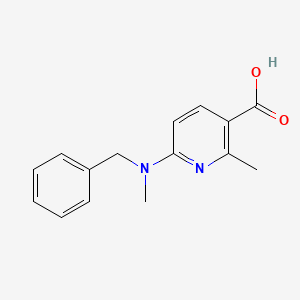



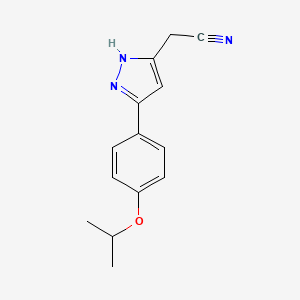
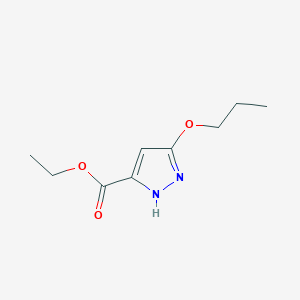



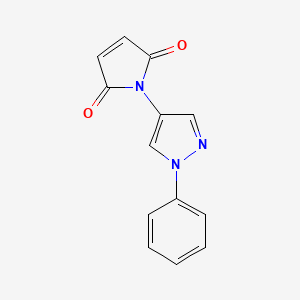
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
